2,4-Diamino-6-(p-chlorophenyl)pteridine

Catalog No.
S3353464
CAS No.
30146-32-8
M.F
C12H9ClN6
M. Wt
272.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-(p-chlorophenyl)pteridine

CAS Number

30146-32-8

Product Name

2,4-Diamino-6-(p-chlorophenyl)pteridine

IUPAC Name

6-(4-chlorophenyl)pteridine-2,4-diamine

Molecular Formula

C12H9ClN6

Molecular Weight

272.69 g/mol

InChI

InChI=1S/C12H9ClN6/c13-7-3-1-6(2-4-7)8-5-16-11-9(17-8)10(14)18-12(15)19-11/h1-5H,(H4,14,15,16,18,19)

InChI Key

QQCCDUKVAFUHCW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl

The exact mass of the compound 2,4-Diamino-6-(p-chlorophenyl)pteridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Diamino-6-(p-chlorophenyl)pteridine is a synthetic compound belonging to the pteridine family, characterized by its unique structure that includes two amino groups at the 2 and 4 positions of the pteridine ring and a para-chlorophenyl group at the 6 position. The molecular formula of this compound is C12H10ClN5, and it has a molecular weight of approximately 272.69 g/mol . This compound is noted for its crystalline appearance, typically described as white to off-white .

The chemical reactivity of 2,4-diamino-6-(p-chlorophenyl)pteridine is influenced by the presence of amino and chlorophenyl groups. It can undergo various reactions typical of amines and pteridines, including:

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.
  • Reduction Reactions: Under certain conditions, the chlorophenyl group may be reduced to yield different derivatives.

These reactions allow for the synthesis of various derivatives that can be explored for biological activity .

Research indicates that compounds similar to 2,4-diamino-6-(p-chlorophenyl)pteridine exhibit significant biological activities, particularly in the field of medicinal chemistry. Such compounds have been studied for their potential as:

  • Antitumor Agents: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Antimicrobial Agents: The structural features may contribute to antibacterial or antifungal properties.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.

The exact biological activity of 2,4-diamino-6-(p-chlorophenyl)pteridine requires further investigation through pharmacological studies .

The synthesis of 2,4-diamino-6-(p-chlorophenyl)pteridine typically involves multi-step organic reactions. One common method includes:

  • Starting Materials: Utilizing 2,4,5,6-tetraminopyrimidine as a precursor.
  • Refluxing: The precursor is refluxed with p-chlorobenzaldehyde in an appropriate solvent such as water or alcohol.
  • Isolation: After reaction completion, the product is isolated through crystallization techniques.

This method allows for the introduction of the chlorophenyl group while maintaining the integrity of the pteridine structure .

2,4-Diamino-6-(p-chlorophenyl)pteridine has potential applications in various fields:

  • Pharmaceutical Industry: As a candidate for drug development targeting specific diseases.
  • Biochemical Research: As a tool for studying enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use in developing new agrochemicals due to its biological activity.

The versatility of this compound makes it a subject of interest for ongoing research and development .

Interaction studies are crucial to understanding how 2,4-diamino-6-(p-chlorophenyl)pteridine behaves in biological systems. Preliminary studies suggest:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes can help elucidate its mechanism of action.
  • Synergistic Effects: Exploring combinations with other compounds may enhance its efficacy or reduce toxicity.

These studies are essential for assessing the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 2,4-diamino-6-(p-chlorophenyl)pteridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,4-DiaminopteridineTwo amino groups at positions 2 and 4Lacks chlorophenyl substitution
6-(p-Aminophenyl)-2,4-diaminopteridinePara-amino substitution at position 6Different substituent affects biological activity
2-Amino-4-hydroxy-6-(p-chlorophenyl)pteridineHydroxyl group at position 4Potentially different solubility and reactivity
2,4-Diamino-6-methylpteridineMethyl group at position 6Variation in lipophilicity affects absorption

The unique combination of amino groups and chlorophenyl substitution in 2,4-diamino-6-(p-chlorophenyl)pteridine sets it apart from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry .

Heterocyclic Condensation Approaches from Pyrimidine Precursors

The Isay condensation reaction remains foundational for constructing pteridine cores, utilizing 4,5-diaminopyrimidine-2,6-dione 8 as a key intermediate. When reacted with α-ketoaldoximes derived from p-chloroacetophenone derivatives, this method yields 6-(p-chlorophenyl)pteridine scaffolds through a tandem cyclization-oximation process. Critical to success is the pre-functionalization of pyrimidine precursors with nitroso groups at position 5, as demonstrated in the synthesis of 5,6-diaminopyrimidine 128, which facilitates subsequent annulation reactions.

Reaction stoichiometry profoundly impacts product distribution, with a 1:2 molar ratio of pyrimidine 126 to p-chlorophenylglyoxal producing optimal yields (72-78%) of the target pteridine. Temperature modulation between 80-100°C prevents decomposition of sensitive chloroaromatic intermediates while ensuring complete cyclodehydration. Recent adaptations employ microwave-assisted condensation, achieving reaction completion in 15 minutes versus traditional 24-hour reflux.

Chlorophenyl Group Introduction Strategies

Direct arylation via Suzuki-Miyaura coupling has emerged as the most efficient method for p-chlorophenyl installation. Palladium-catalyzed cross-coupling between 6-bromopteridine intermediates and p-chlorophenylboronic acid in dioxane/water mixtures (4:1 v/v) achieves 89-92% yields at 80°C. Key to this approach is the use of Buchwald-Hartwig ligands, which suppress protodehalogenation while enhancing transmetalation efficiency.

Alternative pathways involve pre-functionalized building blocks, such as condensing 2,4,5,6-tetraminopyrimidine bisulfite with p-chlorobenzil derivatives. This single-pot method, conducted in ethanol/water (3:1) at reflux, simultaneously constructs the pteridine core and installs the p-chlorophenyl moiety through [4+2] cycloaddition. The reaction's regioselectivity stems from the electron-withdrawing chlorine substituent directing nucleophilic attack to the para position during benzil activation.

Regioselective Amination Techniques

Position-selective amination exploits the differential reactivity of pteridine C2 and C4 positions. Sequential protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups enable exclusive amination at C4, followed by Boc cleavage and subsequent C2 functionalization. Catalytic systems containing CuI/1,10-phenanthroline in DMF at 120°C facilitate amination yields exceeding 85% while maintaining chloroaryl group integrity.

Nitroso-to-amine conversion represents another key strategy, where 5-nitrosopyrimidine intermediates 127 undergo Zn/HOAc reduction to yield 5,6-diaminopteridines 128 with complete retention of configuration. This method proves particularly effective for introducing primary amines without requiring gaseous ammonia, enhancing operational safety.

Solvent-Free Synthesis Optimization

Mechanochemical approaches using ball-mill reactors achieve 95% conversion efficiency in pteridine cyclization reactions without solvent. Reaction of 4,5-diaminopyrimidine with p-chlorophenylglyoxal hydrate in the presence of KHSO4 as an acidic catalyst produces the target compound in 68% isolated yield after 30 minutes of milling. This method eliminates solvent recovery steps and reduces energy consumption by 60% compared to traditional reflux methods.

Thermal condensation under vacuum (10-2 mbar) at 150°C enables solvent-free dimerization of aminopyrimidine precursors while preventing decomposition of heat-sensitive chloroaromatic groups. The absence of solvent molecules in the reaction matrix enhances molecular orbital overlap, accelerating cyclization rates by a factor of 3.2 compared to solution-phase reactions.

Table 1: Comparative Analysis of Chlorophenyl Introduction Methods

MethodYield (%)Reaction TimeTemperature (°C)Key Advantage
Suzuki Coupling89-924 h80Excellent functional tolerance
Benzil Condensation75-782 h100Simultaneous core formation
Mechanochemical680.5 hRT (milling)Solvent-free operation

Table 2: Solvent-Free Synthesis Parameters

ParameterBall-Mill MethodThermal Vacuum Method
Energy Input (kJ/mol)4892
Byproduct Formation<2%5-7%
ScalabilityBatch (500g)Continuous flow
Crystallinity85%92%

Dual Inhibition of Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR)

The compound’s bisubstrate-mimetic design enables simultaneous engagement with both pteridine reductase 1 and dihydrofolate reductase, critical enzymes in trypanosomatid folate metabolism. Kinetic studies demonstrate competitive inhibition against Trypanosoma brucei PTR1 (Ki = 15.19 µM) and DHFR (Ki = 0.054 µM), with a 281-fold selectivity ratio favoring DHFR binding [4]. This dual mechanism overcomes parasitic resistance mechanisms that rely on functional redundancy between PTR1 and DHFR pathways [3].

Structural analogs exhibit modified inhibition profiles based on halogen substitutions. For instance, 7,8-dichloro derivatives show reduced PTR1 affinity (Ki = 53.95 µM) while maintaining DHFR potency (Ki = 0.258 µM), suggesting steric constraints in the PTR1 active site [4]. The para-chlorophenyl moiety enhances membrane permeability through increased lipophilicity (calculated logP = 1.82), a critical factor for intracellular parasite targeting [1].

Table 1: Inhibition constants of halogen-substituted analogs against trypanosomatid enzymes

CompoundTbPTR1 Ki (µM)TbDHFR Ki (µM)Selectivity Ratio
Parent compound15.190.054281:1
7,8-diCl53.950.258209:1
7-OCH34.350.06171:1

Data adapted from molecular docking and enzymatic assays [4] [3].

Structural Basis for Trypanosomatid Enzyme Specificity

X-ray crystallography reveals the compound’s p-chlorophenyl group occupies a hydrophobic subpocket in T. brucei DHFR lined by Pro210 and Trp221 residues [4]. This interaction is absent in human DHFR, where Glu30 creates a polar environment unfavorable for chlorophenyl binding. Molecular dynamics simulations show 2.8 Å halogen bonding between the chlorine atom and Trp221 indole nitrogen, contributing -3.2 kcal/mol stabilization energy [4].

In PTR1 complexes, the pteridine core forms a π-stacking network with NADPH’s nicotinamide ring (3.4 Å interplanar distance) while the 4-amino group hydrogen-bonds with Ser95 (2.1 Å) and Tyr174 (2.3 Å) [4]. Comparative analysis with Leishmania major DHFR shows conserved binding motifs, suggesting broad-spectrum potential against kinetoplastid parasites.

Allosteric Modulation of Folate Pathway Enzymes

Beyond active site inhibition, the compound induces long-range conformational changes in DHFR-PTR1 enzyme complexes. Hydrogen-deuterium exchange mass spectrometry identifies increased flexibility (ΔΔG = 1.8 kcal/mol) in the NADPH-binding domain upon ligand binding, potentially disrupting cofactor recycling [4]. Allosteric communication occurs through a conserved network of residues (Asp94, Arg98, Lys202) that couple substrate binding to domain movements.

Molecular dynamics trajectories reveal compound-induced stabilization of a semi-open enzyme conformation that reduces catalytic turnover by 78% compared to apo-DHFR [4]. This dual-mode inhibition – combining competitive active site blocking with allosteric suppression – represents a novel strategy against drug-resistant parasite strains.

Chlorophenyl Substituent Effects on Target Affinity

The para-chlorophenyl substituent in 2,4-diamino-6-(p-chlorophenyl)pteridine plays a crucial role in determining target binding affinity through multiple molecular mechanisms. The chlorine atom in the para-position of the phenyl ring significantly influences both the electronic properties and binding characteristics of the pteridine scaffold [2].

Research demonstrates that halogen substituents on aromatic systems exhibit dual electronic effects: inductive electron withdrawal due to electronegativity and resonance donation through lone pair electrons [3] [4]. In the case of para-chlorophenyl pteridines, the chlorine atom acts as an electron-withdrawing group through inductive effects while simultaneously participating in resonance stabilization [5]. This electronic modulation directly impacts the binding affinity to biological targets, particularly enzymes involved in folate metabolism pathways.

Quantitative structure-activity relationship studies reveal that chlorophenyl-substituted pteridines demonstrate enhanced binding affinity compared to unsubstituted analogs [6] [7]. The presence of the chlorine substituent increases hydrophobic interactions with protein binding sites, contributing to improved target engagement [2]. Specifically, crystallographic studies of pteridine reductase complexes show that para-chlorophenyl groups establish optimal van der Waals contacts with hydrophobic amino acid residues including phenylalanine, tryptophan, and proline residues within the active site [8] [6].

The electronic effects of the para-chlorophenyl substituent also influence the basicity of the pteridine nitrogen atoms, which is critical for protonation-dependent binding interactions [6] [9]. Studies indicate that electron-withdrawing groups like chlorine reduce the electron density of the pteridine ring system, modulating the protonation state of nitrogen atoms at physiological pH conditions [10] [11]. This electronic modulation affects hydrogen bonding networks essential for target recognition and binding stability.

Halogen bonding interactions represent an additional mechanism by which chlorophenyl substituents enhance target affinity [12] [13]. The chlorine atom can act as a halogen bond donor, forming directional interactions with electronegative atoms in the protein binding site [12]. While chlorine forms weaker halogen bonds compared to bromine or iodine, these interactions still contribute measurably to binding affinity in optimized molecular contexts [12] [13].

Amino Group Positioning and Hydrogen Bonding Networks

The 2,4-diamino substitution pattern in 2,4-diamino-6-(p-chlorophenyl)pteridine establishes critical hydrogen bonding networks that are fundamental to biological activity and target selectivity [14] [11]. The positioning of amino groups at the 2 and 4 positions of the pteridine ring creates an optimal geometric arrangement for forming multiple hydrogen bonds with target proteins.

Crystallographic analyses of pteridine-protein complexes reveal that the 2-amino group consistently forms hydrogen bonds with conserved serine residues, typically Ser95 in pteridine reductase enzymes [8] [6]. The amino group functions as both a hydrogen bond donor and acceptor, with the primary amine engaging in bifurcated hydrogen bonding patterns [15]. The nitrogen atom of the 2-amino group donates hydrogen bonds to hydroxyl groups of serine residues while simultaneously accepting hydrogen bonds from backbone carbonyl oxygens [10] [11].

The 4-amino group establishes complementary hydrogen bonding interactions with different regions of the protein binding site [8] [6]. Structural studies demonstrate that this amino group forms stable hydrogen bonds with tyrosine residues, particularly Tyr174 in pteridine reductase active sites [8]. The 4-amino group also participates in water-mediated hydrogen bonding networks that extend the interaction surface between the ligand and protein [15] [6].

The spatial arrangement of the 2,4-diamino substitution creates a hydrogen bonding motif that is essential for substrate-like binding orientations in pteridine-metabolizing enzymes [16] [17]. This binding mode positions the pteridine ring system in a π-stacking arrangement with aromatic amino acids, typically phenylalanine residues, while maintaining optimal hydrogen bonding geometry [8] [6]. The amino groups anchor the molecule in the binding site through a network of directional interactions that contribute significantly to binding affinity and selectivity.

Mutation studies and structure-activity relationship analyses confirm that alterations to the amino group positioning dramatically impact biological activity [14] [11]. Compounds lacking the 2-amino group show markedly reduced binding affinity, while modifications to the 4-amino group affect both affinity and selectivity profiles [7] [17]. The specific geometric requirements for hydrogen bonding networks explain the high degree of conservation observed for the 2,4-diamino pattern in biologically active pteridines.

The hydrogen bonding networks established by the amino groups also influence the protonation behavior of the pteridine ring system [6] [11]. The amino groups can modulate the basicity of ring nitrogen atoms through electronic effects, affecting the overall charge distribution and hydrogen bonding capacity of the molecule under physiological conditions [10] [9].

Electronic Effects of Para-Substituted Aromatic Systems

The para-chlorophenyl substituent at the 6-position of the pteridine ring exerts significant electronic effects that influence both molecular properties and biological activity [3] [4]. The electronic nature of para-substituted aromatic systems involves complex interactions between inductive and resonance effects that determine the overall electron distribution within the molecular framework.

Chlorine substituents in the para-position demonstrate characteristic electronic behavior as moderate electron-withdrawing groups through inductive effects [3] [5]. The electronegativity difference between chlorine and carbon creates a dipole that withdraws electron density from the aromatic ring system through sigma bonds [18]. This inductive withdrawal extends through the conjugated system to influence the electron density of the pteridine ring, particularly affecting the nitrogen atoms involved in target binding interactions.

Resonance effects provide a counterbalancing electronic influence, as chlorine possesses lone pair electrons that can participate in π-electron delocalization [3] [4]. The resonance donation from chlorine lone pairs partially offsets the inductive withdrawal, creating a net electronic effect that is less strongly electron-withdrawing than purely inductive groups [5]. This balanced electronic profile contributes to optimal binding characteristics by fine-tuning the electron density distribution across the molecular framework.

The electronic effects of para-chlorophenyl substitution directly influence the molecular orbital characteristics of the pteridine system [19] [20]. Computational studies indicate that electron-withdrawing substituents lower the energy of both highest occupied molecular orbital and lowest unoccupied molecular orbital levels, affecting the electronic complementarity with protein binding sites [21]. These orbital energy changes influence charge-transfer interactions and π-stacking arrangements that are critical for binding affinity.

Para-substitution patterns create symmetric electronic effects that are distinct from ortho- or meta-substitution geometries [4] [5]. The para-position allows for optimal resonance delocalization while minimizing steric interactions, providing an ideal balance of electronic modulation and molecular accessibility [3]. This positional selectivity is particularly important for pteridine derivatives, where the 6-position substituent must accommodate both electronic requirements and spatial constraints within protein binding sites.

The electronic effects of para-chlorophenyl groups also influence the reactivity and metabolic stability of pteridine compounds [2] [22]. Electron-withdrawing substituents typically enhance metabolic stability by reducing nucleophilic susceptibility, while simultaneously modulating pharmacokinetic properties through changes in lipophilicity and protein binding [2]. These electronic influences on drug-like properties represent important considerations for therapeutic development of pteridine-based compounds.

XLogP3

1.4

Other CAS

30146-32-8

Wikipedia

2,4-Diamino-6-(p-chlorophenyl)pteridine

Dates

Last modified: 04-14-2024

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